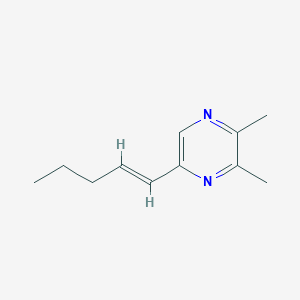
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-diketones.
Substitution Reactions:
Addition of the Pentenyl Group: The pentenyl group can be introduced through a Heck reaction, where an alkene (pent-1-ene) is coupled with the pyrazine ring in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bond in the pentenyl group can yield saturated derivatives.
Substitution: The methyl groups and the pentenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for hydroxylation.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products:
Epoxides and Hydroxylated Derivatives: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Halogenated or Nitrated Compounds: From substitution reactions.
Applications De Recherche Scientifique
(E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties, and in the development of new materials with specific chemical functionalities.
Mécanisme D'action
The mechanism by which (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Chemical Reactions: The presence of the double bond in the pentenyl group and the electron-rich pyrazine ring can influence its reactivity in various chemical transformations.
Comparaison Avec Des Composés Similaires
2,3-Dimethylpyrazine: Lacks the pentenyl group, making it less complex and potentially less versatile.
2,3,5-Trimethylpyrazine: Contains an additional methyl group, which can alter its chemical and physical properties.
2,3-Dimethyl-5-ethylpyrazine: Substitutes the pentenyl group with an ethyl group, affecting its reactivity and applications.
Uniqueness: (E)-2,3-Dimethyl-5-(pent-1-en-1-yl)pyrazine stands out due to the presence of the pentenyl group, which introduces additional reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and chemical reactions, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2,3-dimethyl-5-[(E)-pent-1-enyl]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
HKLMFPKJBJKHMT-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C1=CN=C(C(=N1)C)C |
SMILES canonique |
CCCC=CC1=CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


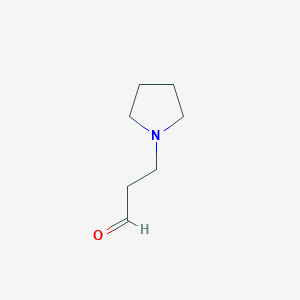
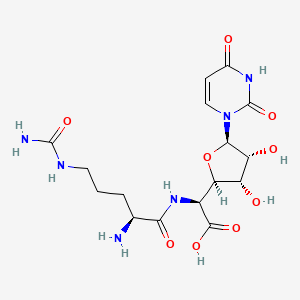
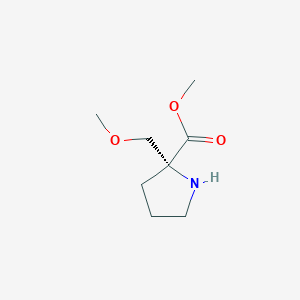
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
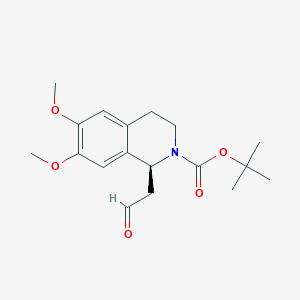
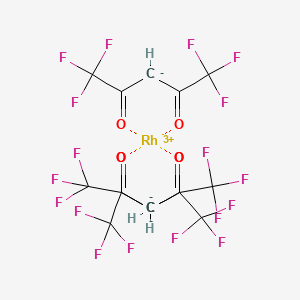
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)

![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)

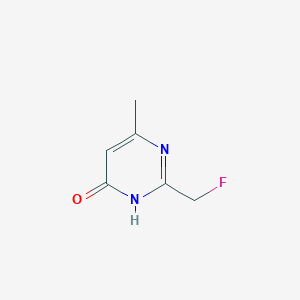
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
